

Comparative DFT studies of platinum oxide and hydroxide surfaces

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Compound of Interest

Compound Name: *Platinum hydroxide*

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A comparative analysis of platinum oxide and hydroxide surfaces using Density Functional Theory (DFT) is crucial for researchers, scientists, and professionals in drug development, where platinum-based materials are often utilized for their catalytic and biocompatible properties. Understanding the surface chemistry of platinum in the presence of oxygen and water at the atomic level allows for the rational design of more effective and stable materials. This guide provides a summary of key findings from various DFT studies, focusing on quantitative data, experimental and computational protocols, and visual representations of the underlying processes.

Comparative Data on Platinum Surfaces

The following tables summarize key quantitative data from comparative DFT studies on platinum oxide and hydroxide surfaces, including surface energies, adsorption energies of relevant species, and electronic properties.

Table 1: Surface Energies of Platinum Facets

Different crystallographic facets of platinum exhibit distinct surface energies, which influence their stability and reactivity. The (111) facet is generally the most stable in a vacuum.[1][2] However, the presence of adsorbates like hydrogen, oxygen, and hydroxide can alter the relative stability of these surfaces.[1]

Surface Facet	Unrelaxed Surface Energy (yu) (J/m ²)	Relaxed Surface Energy (yr) (J/m ²)	Computational Method	Reference
Pt(111)	-	2.49 (Experimental Value)	DFT-D3(BJ)	[3]
Pt(111)	-	Varies (generally lowest)	DFT-D2, DFT- D3, DFT-D3(BJ)	[2]
Pt(100)	-	-	DFT-D2, DFT- D3, DFT-D3(BJ)	[2]
Pt(011)	-	-	DFT-D2, DFT- D3, DFT-D3(BJ)	[2]
Pt(110)	-	-	DFT	[1]

Note: Direct quantitative comparison of surface energies across different studies can be challenging due to variations in computational methods. The trend of Pt(111) being the most stable is a consistent finding.[2]

Table 2: Adsorption Energies of Key Species on Platinum Surfaces

The interaction of platinum surfaces with hydrogen, oxygen, and water-derived species (like hydroxyl, OH) is critical for many catalytic applications. Adsorption energies provide insight into the strength of these interactions.

Adsorbate	Surface	Adsorption Site	Adsorption Energy (eV)	Reference
Hydrogen (H ₂)	Pt(111)	Hollow	Higher than on-top and bridge	
Hydrogen (H ₂)	Pt(100)	Hollow	Higher than on-top and bridge	
Oxygen (O)	Pt Nanoparticles	Varies	Decreases with increasing nanoparticle size	[4]
Water (H ₂ O)	Pt(001)	Dissociative	Lowest energy compared to (011) and (111)	[3]
Hydroxide (OH)	Pt Surface Oxides	-	Approx. -1.1	[5][6]
Oxygen (on surface oxide)	Pt Surface Oxides	-	Approx. -0.9	[5]

Note: Negative adsorption energy values indicate a stable adsorption process.

Table 3: Electronic Properties of Platinum Oxides

The electronic structure of platinum oxides determines their conductivity and catalytic activity. DFT calculations can predict properties like the band gap.

Platinum Oxide	Crystal Structure	Band Gap (eV)	Computational Method	Reference
α -PtO ₂	-	1.49 (Indirect)	DFT (PW91)	[7]
β -PtO ₂	-	0.43	DFT (PW91)	[7]

Experimental and Computational Protocols

The methodologies employed in DFT studies are critical for the accuracy and reproducibility of the results. Below are summaries of typical computational setups.

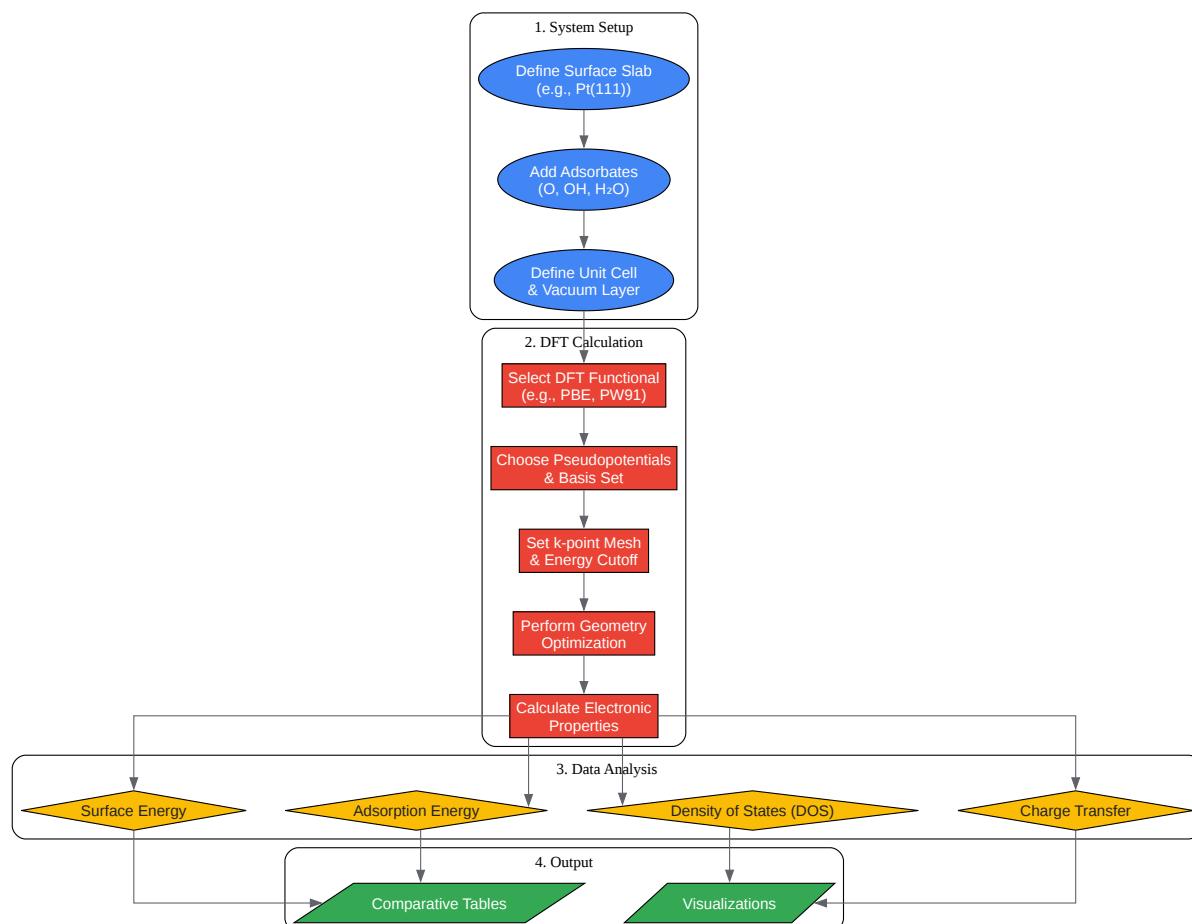
Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[\[8\]](#)

- Software: The LAUTREC code has been used for total energy calculations and structural optimization.[\[7\]](#)
- Functionals: The PW91 exchange-correlation potential is a common choice.[\[7\]](#) Long-range dispersion corrections, such as DFT-D3(BJ), are often included to better describe non-covalent interactions, which are important for water adsorption.[\[3\]](#)
- Pseudopotentials: Norm-conserving Troullier-Martins pseudopotentials are frequently used to represent the interaction of the valence electrons with the atomic cores.[\[7\]](#)
- Basis Sets: Plane-wave basis sets are typically employed.
- k-point Sampling: The Monkhorst-Pack scheme is used for integration in the first Brillouin zone, with convergence checks being essential.[\[7\]](#)
- Surface Modeling: Surfaces are often modeled using periodic slab models with multiple layers. For instance, a rigid 3-layer periodic slab has been used to model the Pt{111} surface.[\[9\]](#)

Visualization of Computational Workflow

The following diagram illustrates a typical workflow for performing DFT calculations to study the properties of platinum oxide and hydroxide surfaces.

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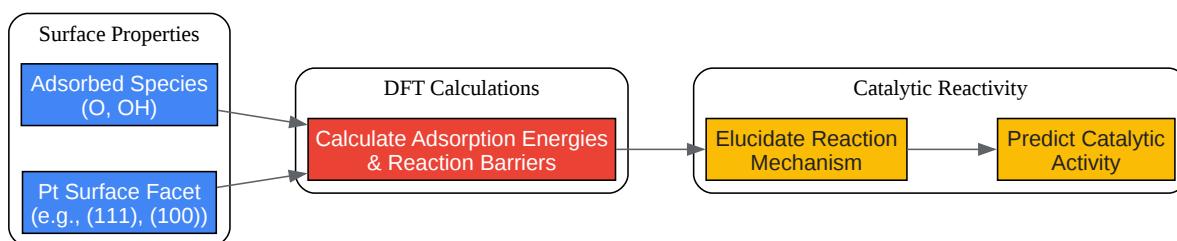
Caption: Workflow for DFT analysis of platinum surfaces.

Reaction Mechanisms and Pathways

DFT calculations are instrumental in elucidating reaction mechanisms on catalyst surfaces. For instance, in the context of the oxygen reduction reaction (ORR), DFT can predict the stability of intermediates like Pt-OH and Pt-O.[10] The formation of these species can be influenced by the structure of adsorbed water, which in turn is affected by the surface morphology, such as the presence of steps.[10]

In the electrochemical ammonia oxidation reaction (eAOR) on Pt(100), DFT calculations have been used to compare different proposed mechanisms. For the O-S mechanism, the deprotonation of adsorbed NH₂ to NH is identified as the potential-determining step.[11] In contrast, for the G-M mechanism, the deprotonation of HNNH* to NNH* is the rate-determining step.[11]

The following diagram illustrates a simplified logical relationship in the study of platinum surface reactivity.



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